molecular formula C23H22F2N4O2S B2417702 N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1185000-09-2

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2417702
CAS No.: 1185000-09-2
M. Wt: 456.51
InChI Key: DGRBXNPXSITMLF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H22F2N4O2S and its molecular weight is 456.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2S/c1-4-18(21(30)26-17-11-13(24)9-10-15(17)25)32-23-27-16-8-6-5-7-14(16)20-28-19(12(2)3)22(31)29(20)23/h5-12,18-19H,4H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBXNPXSITMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a complex organic compound belonging to the imidazoquinazoline class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C21H18F2N4O2S
  • Molecular Weight : 428.46 g/mol

Structural Features

The compound features a difluorophenyl group, an imidazoquinazoline core, and a thioacetamide moiety. These structural components are crucial for its biological activity, enhancing lipophilicity and potential interactions with biological targets.

Research indicates that compounds with similar imidazoquinazoline structures exhibit significant biological activities, particularly in inhibiting specific kinases involved in cancer pathways. The presence of the thio group in this compound may enhance its reactivity and interaction with various biological macromolecules.

In Vitro Studies

In vitro studies have demonstrated that this compound has potential anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Structure-Activity Relationships (SAR)

The SAR of related compounds suggests that modifications to the imidazoquinazoline core can significantly impact biological activity. For instance, the introduction of different substituents on the phenyl ring or variations in the thio group can enhance potency against specific targets.

Compound Name Structure Features Biological Activity Unique Aspects
ImidazoquinolineContains a quinoline coreAntimicrobialLacks thio group
Quinazoline DerivativeSimilar nitrogen heterocyclesAnticancerDifferent substituents
ThiazolidinoneContains sulfur in a ring structureAntidiabeticDifferent core structure

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory potential of this compound. It was found to selectively inhibit certain kinases involved in tumorigenesis, with an IC50 value comparable to established kinase inhibitors. This suggests that it could serve as a lead compound for developing targeted cancer therapies.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the imidazo[1,2-c]quinazolinone core. Critical steps include:
  • Thiolation : Introducing the thioether linkage via nucleophilic substitution (e.g., using K₂CO₃ in DMF as a base, as in ).
  • Acylation : Coupling the thiolated intermediate with a substituted phenyl group via amide bond formation (e.g., using activated esters or coupling agents like EDCI/HOBt).
    Optimization Strategies :
  • Adjust stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl for 1 mmol thiol in ).
  • Test solvents (DMF vs. THF) to improve solubility of intermediates.
  • Monitor reaction progress via TLC (e.g., Merck Silica Gel 60 F₂₅₄ in ).
    Reference : Synthesis protocols in , and 8.

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm backbone connectivity and substituent positions (e.g., furan/quinazolinone protons in ).
  • TLC : Verify purity using silica gel plates (e.g., Merck F₂₅₄) with UV visualization ().
  • Mass Spectrometry : HRMS (ESI-TOF) to validate molecular ion peaks.
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry (e.g., ’s crystallographic studies on analogous compounds).

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • In Vitro Anticancer Screening : Use standardized cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC₅₀ values. Prioritize compounds with >70% inhibition at 10 µM (as in ).
  • Dose-Response Curves : Test concentrations from 0.1–100 µM to establish potency thresholds.
  • Control Compounds : Include known inhibitors (e.g., doxorubicin) for benchmarking.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Methodological Answer :
  • Variation of Substituents : Modify the 2-isopropyl group on the imidazo[1,2-c]quinazolinone core (e.g., replace with cyclopropyl or tert-butyl) to assess steric effects ().
  • Thioether Linkage Optimization : Replace sulfur with oxygen/selenium to study electronic contributions to bioactivity.
  • Data Analysis : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with activity ().

Q. What experimental techniques can elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Engagement Assays :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to suspected targets (e.g., kinases or DNA topoisomerases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics ().
  • Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment.

Q. How can researchers address stability issues during storage and handling?

  • Methodological Answer :
  • Degradation Studies : Store aliquots at –80°C, 4°C, and room temperature. Monitor decomposition via HPLC at 0, 1, 3, and 6 months ().
  • Lyophilization : Test freeze-dried vs. solution stability for long-term storage.
  • Light Sensitivity : Use amber vials if UV-vis spectra indicate photodegradation.

Q. How should contradictions in biological activity data between studies be resolved?

  • Methodological Answer :
  • Orthogonal Validation : Replicate assays in independent labs with standardized protocols (e.g., ’s anticancer activity vs. conflicting results).
  • Batch Reproducibility : Verify compound purity (≥95% by HPLC) across batches.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.